molecular formula C21H21N3O6 B2951119 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea CAS No. 894040-64-3

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B2951119
CAS No.: 894040-64-3
M. Wt: 411.414
InChI Key: MGZUGJIRIBTRRT-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea is a high-purity chemical reagent designed for pharmaceutical and biochemical research applications. This compound features a distinctive molecular architecture incorporating two 2,3-dihydro-1,4-benzodioxin moieties linked through a pyrrolidinone-urea hybrid scaffold. The 2,3-dihydro-1,4-benzodioxin structural motif is recognized in medicinal chemistry for its potential in CNS drug discovery, with research indicating derivatives of this pharmacophore exhibit affinity for neurological targets such as acetylcholinesterase (AChE) and demonstrate potential as α-glucosidase inhibitors . The integration of a 5-oxopyrrolidin-3-yl group further enhances the molecule's complexity and potential for diverse biological interactions, particularly in the realm of enzyme inhibition and receptor modulation studies. The specific spatial arrangement of this compound suggests possible application in investigating serotonergic pathways, as structurally related benzodioxin-containing compounds have shown 5-HT1A receptor antagonist activity . Researchers may utilize this compound as a key intermediate in synthetic organic chemistry or as a pharmacological probe for studying enzyme kinetics and receptor binding interactions. Its unique hybrid structure makes it particularly valuable for exploring structure-activity relationships in drug discovery programs focused on neurological disorders, metabolic diseases, and enzyme dysfunction. This product is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult safety data sheets and implement appropriate handling procedures prior to use in laboratory settings.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O6/c25-20-10-14(12-24(20)15-2-4-17-19(11-15)30-8-6-28-17)23-21(26)22-13-1-3-16-18(9-13)29-7-5-27-16/h1-4,9,11,14H,5-8,10,12H2,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZUGJIRIBTRRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)NC3CC(=O)N(C3)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea is a complex organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H18N2O4C_{17}H_{18}N_2O_4, with a molecular weight of approximately 314.34 g/mol. The structure consists of a urea linkage and two 2,3-dihydro-1,4-benzodioxin moieties, contributing to its unique pharmacological profile.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Cell Cycle Disruption : It has been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : The generation of ROS can trigger apoptotic pathways in susceptible cell lines.

Anticancer Properties

Recent studies have indicated that derivatives of benzodioxin compounds exhibit significant anticancer properties. For instance:

CompoundCell LineIC50 (µM)
Compound AHeLa6.4
Compound BIshikawa10.5

These values suggest that the compound can effectively inhibit the viability of various cancer cell lines at concentrations comparable to established chemotherapeutic agents like cisplatin.

Antidiabetic Activity

Research has also focused on the anti-diabetic potential of related compounds. A series of derivatives were synthesized and evaluated for their ability to inhibit α-glucosidase, an important enzyme in carbohydrate metabolism. The results showed promising inhibitory activity, indicating potential therapeutic applications in diabetes management .

Antioxidant Activity

The antioxidant capacity of the compound was assessed using the DPPH radical scavenging method. Compounds derived from the benzodioxin structure demonstrated significant radical scavenging abilities, which are crucial for protecting cells from oxidative stress .

Case Studies

Several case studies have highlighted the effectiveness of this compound in various biological assays:

  • In Vitro Studies : A study involving multiple cancer cell lines demonstrated that treatment with the compound resulted in reduced cell viability and increased apoptosis markers compared to untreated controls.
  • Animal Models : In vivo studies showed that administration of the compound in mouse models led to significant tumor reduction compared to control groups.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Pharmacological Notes Source
Target Compound Hypothetical: C21H20N3O6 ~410.40 Dual benzodioxin groups, pyrrolidinone Likely shares anti-inflammatory/hepatoprotective traits with benzodioxin derivatives (Hypothetical)
3-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1,1-bis(2-methoxyethyl)urea C21H29N3O7 447.47 Bis(2-methoxyethyl) on urea Enhanced solubility due to methoxyethyl groups; activity not specified
3-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-[(2-methyl-1H-indol-5-yl)methyl]urea C23H24N4O4 420.46 2-Methylindole substituent Research use only; indole moiety may confer CNS activity
1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea C18H18N4O4 354.40 Pyridinyl group Potential for improved binding to metal-dependent enzymes

Key Observations:

Benzodioxin Pharmacophore :

  • Benzodioxin-containing compounds, such as 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid , exhibit anti-inflammatory activity comparable to ibuprofen . The target compound’s dual benzodioxin units may amplify such effects or enhance target selectivity.
  • In flavones and coumarins, the 1,4-dioxane ring (structurally similar to benzodioxin) contributes to antihepatotoxic activity by modulating oxidative stress markers (e.g., SGOT, SGPT) .

Urea Modifications :

  • Substituents on the urea nitrogen (e.g., methoxyethyl, indole, pyridinyl) influence physicochemical properties. For example, bis(2-methoxyethyl) groups () improve solubility, while 2-methylindole () may enhance blood-brain barrier penetration.

Analogous structures in and suggest this moiety is compatible with diverse substituents.

Q & A

Q. What safety protocols are essential for handling this compound in vivo studies?

  • Methodology : Follow GHS guidelines: Use PPE (gloves, goggles), conduct acute toxicity testing (LD50 in rodents), and implement waste disposal protocols for urea derivatives. Reference SDS data for analogous compounds (e.g., hydroxyurea derivatives in ) .
  • Key Considerations : Monitor for benzodioxin-related hepatotoxicity via serum ALT/AST levels.

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